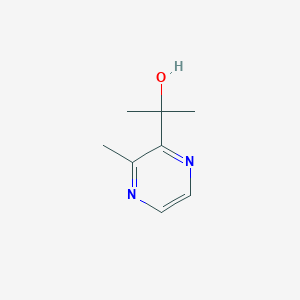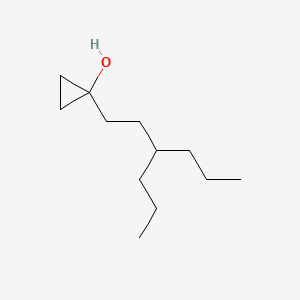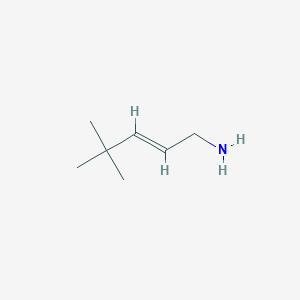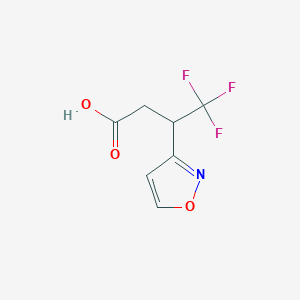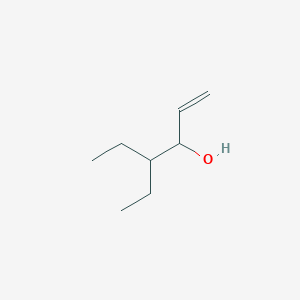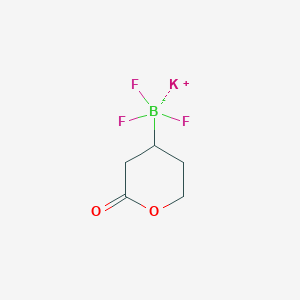
Potassium trifluoro(2-oxooxan-4-yl)boranuide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium trifluoro(2-oxooxan-4-yl)boranuide is a chemical compound with the molecular formula C₆H₈BF₃KO₂ It is known for its unique structure, which includes a boron atom bonded to a trifluoromethyl group and a 2-oxooxan-4-yl group
准备方法
Synthetic Routes and Reaction Conditions
Potassium trifluoro(2-oxooxan-4-yl)boranuide can be synthesized through a multi-step process involving the reaction of boron trifluoride with a suitable oxane derivative. The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is carried out at low temperatures to prevent decomposition of the intermediate products. The final step involves the addition of potassium hydroxide to form the potassium salt of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates. Continuous flow reactors and automated systems are often used to ensure consistent production and minimize the risk of contamination.
化学反应分析
Types of Reactions
Potassium trifluoro(2-oxooxan-4-yl)boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: It can be reduced to form borohydrides or other boron-containing compounds.
Substitution: The trifluoromethyl group can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. Reactions are typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. These reactions are often performed in anhydrous solvents under inert atmospheres.
Substitution: Substitution reactions may involve the use of organometallic reagents, such as Grignard reagents or organolithium compounds, under controlled conditions to ensure selective substitution.
Major Products Formed
Oxidation: Boronic acids, borate esters
Reduction: Borohydrides, boron-containing compounds
Substitution: Alkyl or aryl derivatives of the original compound
科学研究应用
Potassium trifluoro(2-oxooxan-4-yl)boranuide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored as a potential drug delivery agent due to its ability to form stable complexes with various biomolecules.
Industry: Utilized in the production of advanced materials, such as boron-containing polymers and ceramics.
作用机制
The mechanism of action of potassium trifluoro(2-oxooxan-4-yl)boranuide involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with electron-rich species, facilitating reactions such as nucleophilic addition or substitution. This coordination ability makes it a valuable catalyst in various chemical transformations.
相似化合物的比较
Similar Compounds
- Potassium trifluoro(oxolan-2-yl)boranuide
- Potassium trifluoro[(oxan-2-yl)methyl]boranuide
- Potassium trifluoro(2-oxo-1,2,3,4-tetrahydroquinazolin-7-yl)boranuide
Uniqueness
Potassium trifluoro(2-oxooxan-4-yl)boranuide is unique due to its specific structural features, which include the 2-oxooxan-4-yl group. This group imparts distinct reactivity and stability to the compound, making it suitable for specialized applications in synthesis and catalysis. Additionally, its trifluoromethyl group enhances its ability to participate in various chemical reactions, further distinguishing it from similar compounds.
属性
分子式 |
C5H7BF3KO2 |
|---|---|
分子量 |
206.01 g/mol |
IUPAC 名称 |
potassium;trifluoro-(2-oxooxan-4-yl)boranuide |
InChI |
InChI=1S/C5H7BF3O2.K/c7-6(8,9)4-1-2-11-5(10)3-4;/h4H,1-3H2;/q-1;+1 |
InChI 键 |
ANVPOTUDRWFXRE-UHFFFAOYSA-N |
规范 SMILES |
[B-](C1CCOC(=O)C1)(F)(F)F.[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


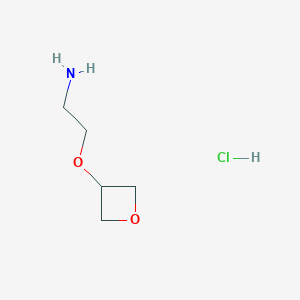
![1-Bromo-3-[(2,2-difluoroethenyl)oxy]benzene](/img/structure/B13583854.png)
![N-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethyl]-3-[2-(2-hydroxyethoxy)ethoxy]propanamide](/img/structure/B13583856.png)
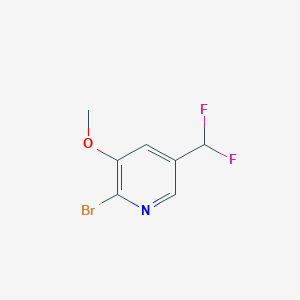
![7-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylicaciddihydrochloride](/img/structure/B13583875.png)
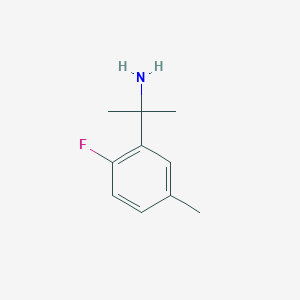

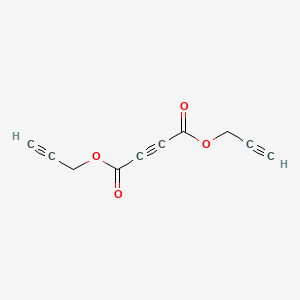
![3-{4-[(methanesulfonylsulfanyl)methyl]phenyl}-3-(trifluoromethyl)-3H-diazirine](/img/structure/B13583896.png)
